molecular formula C10H7FN2O B15070363 6-Fluoroquinoline-8-carboxamide

6-Fluoroquinoline-8-carboxamide

Cat. No.: B15070363
M. Wt: 190.17 g/mol
InChI Key: KOJVRWUJLWKGFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-carboxamide typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms .

Industrial Production Methods: Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions to achieve high yields and purity. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives with enhanced biological activities .

Scientific Research Applications

6-Fluoroquinoline-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes. It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA synthesis. This mechanism is distinct from other antibiotics, making it effective against drug-resistant bacterial strains .

Comparison with Similar Compounds

  • 6-Fluoroquinoline-4-oxo-3-carboxylic acids
  • 6-Fluoronaphthyridine-3-carboxylic acids
  • Fluoroquinolones such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin

Uniqueness: 6-Fluoroquinoline-8-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to inhibit bacterial DNA synthesis through a distinct mechanism makes it a valuable compound in the fight against antibiotic resistance .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-fluoroquinoline-8-carboxamide

InChI

InChI=1S/C10H7FN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14)

InChI Key

KOJVRWUJLWKGFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)N)F

Origin of Product

United States

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